DI-tert-OCTYL DISULFIDE

Catalog No.
S750648
CAS No.
29956-99-8
M.F
C16H34S2
M. Wt
290.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-tert-OCTYL DISULFIDE

CAS Number

29956-99-8

Product Name

DI-tert-OCTYL DISULFIDE

IUPAC Name

2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane

Molecular Formula

C16H34S2

Molecular Weight

290.6 g/mol

InChI

InChI=1S/C16H34S2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3

InChI Key

ZIMCZOLRXKPXLN-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C

Canonical SMILES

CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C

Di-tert-octyl disulfide is an organosulfur compound with the molecular formula C16H34S2C_{16}H_{34}S_2 and a molecular weight of approximately 290.57 g/mol. It is characterized by the presence of two tert-octyl groups attached to a disulfide linkage. This compound is known for its unique properties, including its role as a lubricant additive and its potential applications in various industrial processes. Its structure consists of two octyl groups connected by a sulfur-sulfur bond, which imparts specific chemical reactivity and functional characteristics that are valuable in several applications .

  • Toxicity: Data on the specific toxicity of DOTD is limited. However, organodisulfides can exhibit irritant or corrosive properties.
  • Flammability: Likely flammable based on the presence of hydrocarbon groups.
  • Reactivity: Can react with reducing agents, causing cleavage of the S-S bond [].

Organic Synthesis

  • Study of reaction mechanisms: Bis(1,1,3,3-tetramethylbutyl) disulphide serves as a valuable model compound for studying the mechanisms of disulfide bond formation and cleavage reactions []. Its well-defined structure and stability allow researchers to investigate the factors influencing these reactions, leading to a better understanding of organic synthesis processes.

Catalysis

  • Development of new catalysts: The disulphide bond in bis(1,1,3,3-tetramethylbutyl) disulphide can be used as a functional group for designing and testing new catalysts []. This research area focuses on modifying the molecule to achieve specific catalytic properties for various reactions, potentially leading to more efficient and selective catalysis processes.

Material Science

  • Investigation of self-assembly: Bis(1,1,3,3-tetramethylbutyl) disulphide exhibits self-assembly properties, allowing it to form ordered structures at the molecular level []. This characteristic makes it a valuable material for studying supramolecular chemistry and its applications in developing new materials with unique functionalities.
Due to its disulfide bond. It can undergo oxidation and reduction reactions, leading to the formation of thiols or other sulfur-containing compounds. For instance, when reacted with reducing agents, it can yield tert-octyl thiol, which has different properties and applications compared to the parent disulfide compound . Additionally, di-tert-octyl disulfide can react with metals, such as iron powder, facilitating sulfiding processes that are critical in hydrotreating catalysts within petrochemical industries .

Di-tert-octyl disulfide can be synthesized through several methods:

  • Direct Sulfidation: This involves the reaction of tert-octyl alcohol with sulfur dichloride or elemental sulfur under controlled conditions to yield the disulfide.
  • Oxidative Coupling: Another method includes the oxidative coupling of thiols in the presence of oxidizing agents, which can lead to the formation of disulfides.
  • Chemical Reduction: Reduction of polysulfides or other sulfur-containing precursors can also produce di-tert-octyl disulfide as a product .

Di-tert-octyl disulfide finds applications primarily in:

  • Lubricants: It is used as an extreme pressure lubricant additive due to its ability to form protective films on metal surfaces.
  • Chemical Synthesis: The compound serves as an intermediate in the synthesis of various sulfur-containing chemicals.
  • Petrochemical Industry: It plays a role in sulfiding catalysts used for hydrotreating processes, enhancing catalyst performance and longevity .

Studies on di-tert-octyl disulfide interactions focus on its reactivity with metals and other organosulfur compounds. Research indicates that it can effectively react with iron powder at elevated temperatures, facilitating sulfiding reactions essential for catalyst preparation. These interactions are crucial for optimizing catalytic processes in refining applications . Furthermore, investigations into its compatibility with various lubricants have shown that it enhances lubrication properties without significant degradation over time.

Several compounds share structural similarities with di-tert-octyl disulfide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
Di-n-octyl disulfideC16H34S2C_{16}H_{34}S_2Similar structure but different alkyl groups; used in lubrication.
Di-tert-butyl disulfideC12H26S2C_{12}H_{26}S_2Shorter carbon chain; known for high thermal stability and lubricating properties.
Di-n-butyl disulfideC8H18S2C_{8}H_{18}S_2Lower molecular weight; used in organic synthesis and as a solvent.

While these compounds share a common disulfide linkage, di-tert-octyl disulfide is distinguished by its larger tert-octyl groups, which contribute to its unique physical characteristics and performance as a lubricant additive compared to its counterparts .

XLogP3

6.3

Other CAS

29956-99-8

Wikipedia

Bis(1,1,3,3-tetramethylbutyl) disulphide

Dates

Modify: 2023-08-15

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